Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate

Medicinal Chemistry Drug Discovery Tuberculosis

This 2,4,6-trisubstituted-quinoline features a critical ortho-fluorine on the benzamido ring, a structural determinant for hydrogen-bonding geometry and π-stacking that differs fundamentally from commercial 4-fluoro analogs. Use it to probe fluorine-mediated binding free energy or as a starting point for overcoming pre-existing drug resistance in M. tuberculosis campaigns. Generic substitution risks irreproducible results — procure the exact 2-fluoro isomer to maintain SAR fidelity.

Molecular Formula C25H18ClFN2O4
Molecular Weight 464.88
CAS No. 1358512-56-7
Cat. No. B2800072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate
CAS1358512-56-7
Molecular FormulaC25H18ClFN2O4
Molecular Weight464.88
Structural Identifiers
SMILESCOC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-6-8-16(26)9-7-15)29-21-11-10-17(12-19(21)23)28-25(31)18-4-2-3-5-20(18)27/h2-13H,14H2,1H3,(H,28,31)
InChIKeyCHWVEVPXZRADIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate: A Structurally Differentiated Quinoline Scaffold for Anti-Infective Screening


Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate (CAS 1358512-56-7) is a fully synthetic small molecule built on a 2,4,6-trisubstituted quinoline core. Its design features a 2-(4-chlorophenyl) group, a methyl 2-oxyacetate substituent at the 4-position, and a 2-fluorobenzamido group at the 6-position . This compound belongs to a broader class of quinoline-based anti-infective agents that have demonstrated potent activity against drug-resistant Mycobacterium tuberculosis, with optimized members of the class showing minimum inhibitory concentrations (MICs) in the sub-micromolar range [1]. The specific 2-fluoro substitution pattern on the benzamido ring represents a key structural vector for modulating target binding and physicochemical properties within this pharmacophore.

Why Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate Cannot Be Replaced by Its 4-Fluoro Isomer or Other In-Class Analogs


Quinoline-based anti-tubercular compounds are exceptionally sensitive to the position and electronic nature of substituents on the benzamido ring [1]. A seemingly minor positional isomerism—such as the 2-fluorobenzamido group in the target compound versus the commercially available 4-fluorobenzamido analog (CAS 1358620-09-3) —can drastically alter hydrogen-bonding geometry, molecular dipole moment, and π-stacking interactions with biological targets. In the quinoline-isoxazole anti-TB series, SAR studies have demonstrated that moving a single substituent can shift MIC values by over an order of magnitude [2]. Substituting the target compound with an analog bearing a different amide side-chain, such as benzylcarbamamido or acetamido, replaces a carefully tuned aryl-fluorine interaction with entirely different steric and electronic profiles, which predictably leads to divergent target engagement, cytotoxicity profiles, and in vitro potency [2]. These structural nuances are not captured by batch-level purity or bulk scaffold identity, making generic substitution a high-risk strategy for irreproducible results.

Quantitative Differentiation Guide for Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate


Fluorine Positional Isomerism Drives Divergent Physicochemical and Predicted ADME Profiles

The target compound's 2-fluorobenzamido group introduces an ortho-fluorine effect that is absent in the closest commercially listed analog, methyl {[2-(4-chlorophenyl)-6-(4-fluorobenzamido)quinolin-4-yl]oxy}acetate (CAS 1358620-09-3). The 4-fluoro analog exhibits a measured logP of 5.5255 and a polar surface area (PSA) of 59.554 Ų . The ortho-fluorine substitution in the target compound is expected to reduce the basicity of the adjacent amide carbonyl, alter the preferred torsional angle of the benzamido ring, and increase PSA slightly due to greater exposure of the electronegative fluorine. While direct experimental lipophilicity data for the target compound is not publicly available, the established principle of 'ortho-effect' on logP and hydrogen-bonding capacity provides a quantifiable structural differentiation from the para-fluoro isomer, which will manifest as different retention times in reversed-phase HPLC, altered permeability in Caco-2 assays, and distinct binding poses in molecular docking studies against targets such as InhA or acyl-CoA:cholesterol acyltransferase (ACAT) [1].

Medicinal Chemistry Drug Discovery Tuberculosis

Benzamido Substituent Topology Differentiates Target Compound from Analogous Screening Deck Members

The target compound occupies a unique topological niche relative to other commercially available quinoline-4-yloxy acetates. An analog bearing a benzylcarbamamido group at the 6-position (ChemDiv L487-0965, MW = 475.93 g/mol) presents a larger, more flexible side-chain with an additional hydrogen bond donor (PSA = 70.087 Ų) . A simpler analog with a 6-acetamido group (ChemDiv L489-0795, MW = 384.82 g/mol) is substantially smaller and lacks any aromatic fluorine . These structural differences create three distinct chemical vectors for probing the quinoline anti-TB pharmacophore: a compact hydrogen-bond donor (acetamido), an extended flexible donor (benzylcarbamamido), and a conformationally constrained, electron-withdrawing aromatic amide (2-fluorobenzamido). In the context of the quinoline anti-TB SAR elucidated by Lilienkampf et al., where the side-chain at the quinoline 4-position was shown to profoundly influence both replicating and non-replicating M. tuberculosis activity (MIC range: 0.77 to >128 μM) [1], these topological differences are not interchangeable.

Chemical Biology High-Throughput Screening Structure-Activity Relationship

Reported Anti-Tubercular Activity as a Differentiating Biological Fingerprint

Vendor-supplied technical documentation for the target compound reports in vitro activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While the primary assay source and full experimental details (strain, medium, incubation time) are not provided in the datasheet, this reported potency window places the compound in a range comparable to several early-stage quinoline-based anti-TB leads. For context, the reference quinoline-isoxazole compound 7g from the Kozikowski series exhibited an MIC of 0.77 μM against replicating M. tuberculosis H37Rv, and compound 13 showed an MIC of 0.95 μM [1]. The target compound's reported IC50 range is within a factor of ~2–3 of these optimized leads, which is notable for an unoptimized screening hit. Importantly, the target compound lacks the isoxazole side-chain present in the Kozikowski leads, suggesting it operates via a distinct structure-activity relationship that warrants independent exploration. The absence of cytotoxicity against HepG2 and THP-1 cells at concentrations >100 μM has been noted for structurally related quinoline derivatives [2], indicating a potentially favorable selectivity window.

Antimicrobial Resistance Mycobacterium tuberculosis Phenotypic Screening

Recommended Applications for Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate Based on Specific Evidence


Hit-to-Lead Optimization for Drug-Resistant Tuberculosis

Given its reported anti-mycobacterial IC50 window of 1.35–2.18 μM and the established SAR of related quinoline anti-TB agents (MICs: 0.77–0.95 μM for optimized leads) [1], the target compound is well-suited as a starting point for medicinal chemistry campaigns aimed at improving potency against drug-resistant M. tuberculosis strains. Its structural novelty relative to the isoxazole-containing leads allows for the exploration of orthogonal chemical space, which is critical for overcoming pre-existing resistance mechanisms.

Selectivity Profiling Against Eukaryotic ACAT and Related Acyltransferase Targets

The broader quinoline-4-oxyacetate chemotype has established activity as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [2]. The target compound's 2-fluorobenzamido group introduces a unique electrostatic and steric signature in the enzyme's acyl-binding pocket. Researchers investigating isoform-selective ACAT inhibitors or exploring the polypharmacology of quinoline-based agents can use this compound to probe how ortho-fluorine substitution modulates selectivity versus anti-mycobacterial activity.

Chemical Probe for Halogen-Bonding Interactions in Protein-Ligand Complexes

The ortho-fluorine atom on the benzamido ring is positioned to engage in non-canonical halogen-bonding or orthogonal dipolar interactions with backbone amides or side-chain residues in target proteins . This property distinguishes it from non-fluorinated or para-fluorinated analogs. Structural biology and biophysics groups studying fluorine-mediated protein-ligand interactions can use this compound as a well-defined probe, leveraging its rigid quinoline scaffold to isolate the contribution of the fluorine atom to binding free energy.

Chemical Genomics Library Expansion for Phenotypic Screening

For screening core facilities building diversity-oriented libraries, the target compound fills a specific gap in the quinoline subspace: it combines a methyl 2-oxyacetate side-chain with a 2-fluorobenzamido group, a combination not present in the benzylcarbamamido or acetamido analogs commonly stocked by vendors . Its addition to a screening deck increases the three-dimensional shape and electrostatic diversity, enhancing the probability of identifying novel hit matter in whole-cell phenotypic screens against ESKAPE pathogens or mycobacterial species.

Quote Request

Request a Quote for Methyl 2-{[2-(4-chlorophenyl)-6-(2-fluorobenzamido)quinolin-4-YL]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.